[4-(Aminomethyl)cyclohexyl]methanol
Overview
Description
[4-(Aminomethyl)cyclohexyl]methanol is an organic compound with the molecular formula C8H17NO. It is a cyclohexane derivative with an aminomethyl group and a hydroxymethyl group attached to the cyclohexane ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)cyclohexyl]methanol typically involves the reduction of 4-(aminomethyl)cyclohexanone. One common method is the catalytic hydrogenation of 4-(aminomethyl)cyclohexanone using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(aminomethyl)cyclohexanone or 4-(aminomethyl)cyclohexanoic acid.
Reduction: Formation of cyclohexylmethanol derivatives.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
[4-(Aminomethyl)cyclohexyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: Lacks the aminomethyl group, resulting in different chemical reactivity and applications.
4-(Aminomethyl)cyclohexanone: Contains a carbonyl group instead of a hydroxymethyl group, leading to distinct chemical properties and reactivity.
4-(Aminomethyl)cyclohexanoic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and applications.
Uniqueness
[4-(Aminomethyl)cyclohexyl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDKVICMJWBJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061471 | |
Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-62-0 | |
Record name | 4-(Aminomethyl)cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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